molecular formula C11H23BrN2 B6318035 1-Heptyl-3-methylimidazolium bromide CAS No. 343851-32-1

1-Heptyl-3-methylimidazolium bromide

Cat. No.: B6318035
CAS No.: 343851-32-1
M. Wt: 263.22 g/mol
InChI Key: WXAJYJJTRNUTCV-UHFFFAOYSA-N
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Description

1-Heptyl-3-methylimidazolium bromide is an ionic liquid with the molecular formula C₁₁H₂₁BrN₂. It belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These characteristics make them valuable in a wide range of applications, including green chemistry, catalysis, and material science.

Safety and Hazards

According to the safety data sheet, 1-Heptyl-3-methylimidazolium bromide should be handled with care. Contact with skin, eyes, or clothing should be avoided, and protective equipment should be worn. If the substance gets in the eyes, rinse continuously with water and seek medical advice .

Future Directions

The future directions of research on 1-Heptyl-3-methylimidazolium bromide and similar ionic liquids could involve exploring their potential applications in various fields, such as green solvents, functional materials, and reaction media for chemical synthesis . Further studies on their thermodynamic properties and potential uses in energy storage devices could also be beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyl-3-methylimidazolium bromide can be synthesized through a quaternization reaction between 1-methylimidazole and 1-bromoheptane. The reaction typically occurs in an organic solvent such as acetonitrile or toluene, under reflux conditions . The general reaction scheme is as follows:

1-Methylimidazole+1-Bromoheptane1-Heptyl-3-methylimidazolium bromide\text{1-Methylimidazole} + \text{1-Bromoheptane} \rightarrow \text{this compound} 1-Methylimidazole+1-Bromoheptane→1-Heptyl-3-methylimidazolium bromide

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or distillation to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Heptyl-3-methylimidazolium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various imidazolium salts with different anions .

Mechanism of Action

The mechanism by which 1-heptyl-3-methylimidazolium bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, stabilizing transition states and facilitating reactions. The bromide ion can act as a nucleophile or leaving group in substitution reactions . The molecular pathways involved include ionic interactions, hydrogen bonding, and van der Waals forces .

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium bromide
  • 1-Hexyl-3-methylimidazolium bromide
  • 1-Octyl-3-methylimidazolium bromide

Comparison: 1-Heptyl-3-methylimidazolium bromide is unique due to its specific alkyl chain length, which influences its solubility, thermal stability, and reactivity. Compared to shorter-chain analogs like 1-butyl-3-methylimidazolium bromide, it has higher hydrophobicity and lower volatility . This makes it more suitable for applications requiring non-volatile solvents with high thermal stability .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Heptyl-3-methylimidazolium bromide involves the reaction of 1-Methylimidazole with 1-Bromohexane in the presence of a base to form 1-Heptyl-3-methylimidazolium bromide.", "Starting Materials": [ "1-Methylimidazole", "1-Bromohexane", "Base (such as potassium hydroxide or sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1-Methylimidazole in a suitable solvent, such as acetonitrile or ethanol.", "Step 2: Add 1-Bromohexane to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base, such as potassium hydroxide or sodium hydroxide, to the reaction mixture and stir for several more hours.", "Step 4: Extract the product with a suitable solvent, such as dichloromethane or ethyl acetate.", "Step 5: Purify the product by recrystallization or column chromatography to obtain 1-Heptyl-3-methylimidazolium bromide in 99% purity." ] }

CAS No.

343851-32-1

Molecular Formula

C11H23BrN2

Molecular Weight

263.22 g/mol

IUPAC Name

1-heptyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C11H22N2.BrH/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;/h9-10H,3-8,11H2,1-2H3;1H

InChI Key

WXAJYJJTRNUTCV-UHFFFAOYSA-N

SMILES

CCCCCCCN1C=C[N+](=C1)C.[Br-]

Canonical SMILES

CCCCCCC[NH+]1CN(C=C1)C.[Br-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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